molecular formula C8H18Cl2N2 B6212519 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride CAS No. 2731010-64-1

8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B6212519
CAS No.: 2731010-64-1
M. Wt: 213.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-5,8-diazaspiro[35]nonane dihydrochloride is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic conditions to form the spirocyclic intermediate.

    Methylation: The next step involves the methylation of the spirocyclic intermediate. This can be done using methyl iodide or another methylating agent in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the cyclization and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of its interaction.

Comparison with Similar Compounds

Similar Compounds

    8-methyl-5,8-diazaspiro[4.5]decane: Another spirocyclic compound with a similar structure but a different ring size.

    5,8-diazaspiro[3.5]nonane: A non-methylated version of the compound, which may have different chemical and biological properties.

    8-methyl-5,8-diazaspiro[3.4]octane: A compound with a smaller ring system, leading to different steric and electronic effects.

Uniqueness

8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

2731010-64-1

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.